molecular formula C12H13N5OS2 B2786394 1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1170507-36-4

1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2786394
CAS No.: 1170507-36-4
M. Wt: 307.39
InChI Key: QNNBAVUINSRVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C12H13N5OS2 and its molecular weight is 307.39. The purity is usually 95%.
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Biological Activity

1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₅O₂S₂
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 1226448-36-7

This compound features a cyclopropyl group, a thiadiazole ring, and a pyridine moiety, contributing to its diverse biological activities.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that thiadiazole derivatives possess significant anticancer properties. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole were shown to inhibit cell proliferation in U937 cells with an IC₅₀ value of approximately 16.23 μM, which is comparable to established chemotherapeutics like etoposide (17.94 μM) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. Thiadiazole derivatives have shown activity against a range of bacterial strains. For example, similar compounds demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the thiadiazole ring enhances antimicrobial properties .

The mechanisms underlying the biological activities of this compound may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. Thiadiazoles are known to affect mitochondrial function and induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) production .

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on Anticancer Properties :
    • A study synthesized various thiadiazole derivatives and tested their cytotoxicity on multiple cancer cell lines. The results indicated that compounds with a similar structural framework to this compound exhibited significant antitumor activity through apoptosis induction .
  • Antimicrobial Efficacy :
    • Another research effort focused on the antimicrobial properties of related thiadiazole compounds. The findings revealed that these compounds effectively inhibited bacterial growth in vitro, with some derivatives showing promising results against resistant strains .

Properties

IUPAC Name

1-cyclopropyl-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS2/c18-10(14-9-3-4-9)15-11-16-17-12(20-11)19-7-8-2-1-5-13-6-8/h1-2,5-6,9H,3-4,7H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNBAVUINSRVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.